molecular formula C13H9BN2O3 B3309814 6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile CAS No. 943311-33-9

6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile

Cat. No.: B3309814
CAS No.: 943311-33-9
M. Wt: 252.03 g/mol
InChI Key: SOSLTXWXZNBJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxaborole moiety linked to a nicotinonitrile group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the desired product .

Industrial Production Methods

For industrial-scale production, a one-pot synthesis method is often employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions including borylation and cyclization to yield the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminium hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by forming a reversible covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile: Shares a similar benzoxaborole structure but differs in the aromatic ring system.

    Benzoic acid, 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-: Another compound with a benzoxaborole moiety but with different functional groups.

Uniqueness

6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile is unique due to its combination of a benzoxaborole moiety with a nicotinonitrile group, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BN2O3/c15-6-9-1-4-13(16-7-9)19-11-2-3-12-10(5-11)8-18-14(12)17/h1-5,7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSLTXWXZNBJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 6-[3-formyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-nicotinonitrile (1.67 g, 4.8 mmol, 1.0 eq.) in EtOH (30 mL) at 0° C. was added NaBH4 (180.4 mg, 4.76 mmol, 1.0 eq.) in small portions. The mixture was stirred at 0° C. for 20 minutes and allowed to warm to room temperature in another 1 h. After cooling to 0° C., the clear solution was carefully treated with H2O (1 mL), followed by slow addition of HCl (10 mL, 3N). The resulting yellow suspension was allowed to ward to room temperature gradually and stirred for 2 h. The mixture was then treated with sat. NaHCO3 drop wise until PH reaching 7. The precipitate was collected by filtration, washed with H2O to give 6-(1-hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-nicotinonitrile as a white solid. LCMS (m/z) 253 (M+H); 1H NMR (DMSO-d6) δ: 9.19 (s, 1H), 8.60-8.66 (m, 1H), 8.31 (dd, J=8.7, 2.4 Hz, 1H), 7.76 (d, J=8.0 Hz, 1H), 7.20-7.28 (m, 2H), 7.13 (dd, J=8.0, 2.0 Hz, 1H), 4.96 (s, 2H). Amount obtained, 1.1 g, 92.4% yield.
Name
6-[3-formyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-nicotinonitrile
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
180.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.